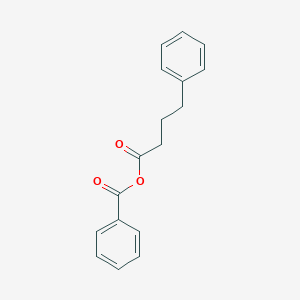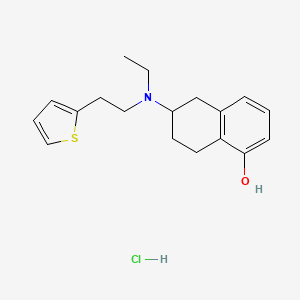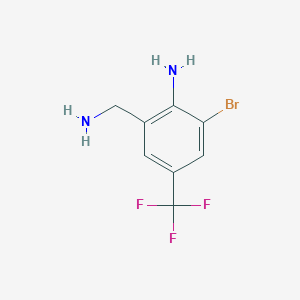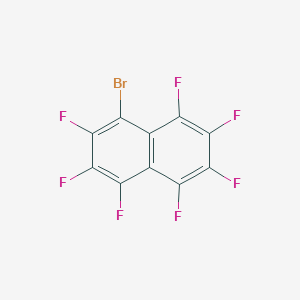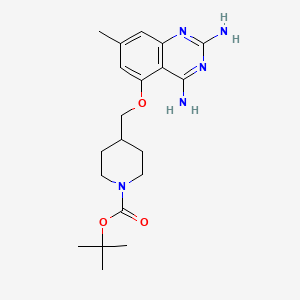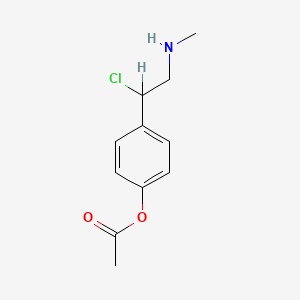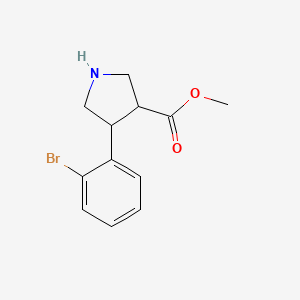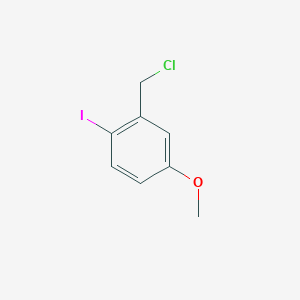
2-(Chloromethyl)-1-iodo-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1-iodo-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a chloromethyl group, an iodine atom, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-iodo-4-methoxybenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 4-methoxybenzyl chloride using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to maximize yield and minimize by-products. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 2-(Hydroxymethyl)-1-iodo-4-methoxybenzene or 2-(Methyl)-1-iodo-4-methoxybenzene.
科学的研究の応用
2-(Chloromethyl)-1-iodo-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity and ability to undergo various chemical modifications.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
作用機序
The mechanism of action of 2-(Chloromethyl)-1-iodo-4-methoxybenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1-iodo-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
2-(Chloromethyl)-1-iodo-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
2-(Chloromethyl)-1-iodo-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Chloromethyl)-1-iodo-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. The combination of the chloromethyl and iodine groups also provides unique reactivity patterns, allowing for diverse chemical transformations.
特性
分子式 |
C8H8ClIO |
|---|---|
分子量 |
282.50 g/mol |
IUPAC名 |
2-(chloromethyl)-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C8H8ClIO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
InChIキー |
LPICSDXMTCVJTD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)I)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


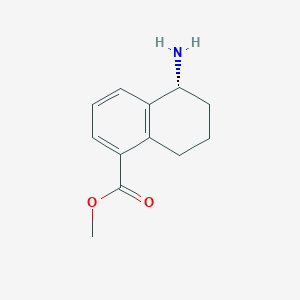
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)

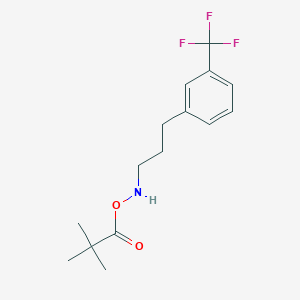
![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
